molecular formula C22H22N2O6 B6491072 methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1357936-41-4

methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6491072
CAS No.: 1357936-41-4
M. Wt: 410.4 g/mol
InChI Key: ODYBACKWCVIJMF-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-derived compound with a complex substitution pattern. Its structure features:

  • Methoxy groups at positions 6 and 7 of the quinoline core, enhancing electron-donating properties.
  • A carbamoylmethoxy substituent at position 4, where the carbamoyl group is linked to a 2-methylphenyl moiety.
  • A methyl ester at position 2, contributing to lipophilicity and metabolic lability.

While explicit data for this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest a molecular formula approximating C23H22N2O6 and a molecular weight near 434.4 g/mol. The carbamoyl group and aromatic substitutions likely influence its physicochemical properties, such as solubility and logP, compared to simpler quinoline derivatives.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-(2-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-7-5-6-8-15(13)24-21(25)12-30-18-11-17(22(26)29-4)23-16-10-20(28-3)19(27-2)9-14(16)18/h5-11H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBACKWCVIJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Methyl 6,7-Dimethoxy-4-[(4-Methylphenyl)methoxy]quinoline-2-carboxylate ()
  • Core Structure: Quinoline with 6,7-dimethoxy and 2-methyl ester groups.
  • Substituent at Position 4: Benzyloxy group (4-methylphenoxy).
  • Molecular Formula: C21H21NO5.
  • Molecular Weight : 367.4 g/mol.
  • Physicochemical Properties :
    • logP: 3.9765 (moderate lipophilicity).
    • logSw (aqueous solubility): -4.1852 (low solubility).
  • Key Difference : The absence of a carbamoyl group reduces hydrogen-bonding capacity compared to the target compound.
Methyl 6,7-Dimethoxy-4-[2-(4-Methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate (L479-0443, )
  • Core Structure: Quinoline with 6,7-dimethoxy and 2-methyl ester groups.
  • Substituent at Position 4: 2-(4-methoxyanilino)-2-oxoethoxy group.
  • Molecular Formula : C23H24N2O7.
  • Molecular Weight : 440.45 g/mol.

Isoquinoline and Quinazoline Derivatives

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate ()
  • Core Structure: Dihydroisoquinoline.
  • Substituents : Ethyl ester at position 2 and methyl group at position 1.
  • The ethyl ester may confer greater metabolic stability than the target compound’s methyl ester .
4-[(4-Fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium Bromide ()
  • Core Structure: Isoquinolinium bromide.
  • Substituents : Fluorobenzyl group at position 4.
  • Molecular Formula: C18H17BrFNO2.
  • Key Difference: The fluorinated aromatic group enhances hydrophobic interactions and metabolic stability, while the cationic isoquinolinium core increases solubility in polar solvents .
6,7-Dimethoxy-4-(tetrahydrofuranmethylamino)quinazoline-2-thione ()
  • Core Structure : Quinazoline with a thione group.
  • Substituents: Tetrahydrofuranmethylamino group at position 4.
  • Molecular Formula : C15H19N3O3S.
  • Molecular Weight : 321.395 g/mol.

Implications of Substituent Variations

  • Carbamoyl vs.
  • 2-Methylphenyl vs. 4-Methoxyanilino: The 2-methylphenyl group introduces steric hindrance, whereas the 4-methoxyanilino group () offers additional hydrogen-bonding sites.
  • Core Heterocycle: Quinoline derivatives generally exhibit greater aromaticity and rigidity than dihydroisoquinolines () or quinazolines (), influencing binding to planar biological targets.

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